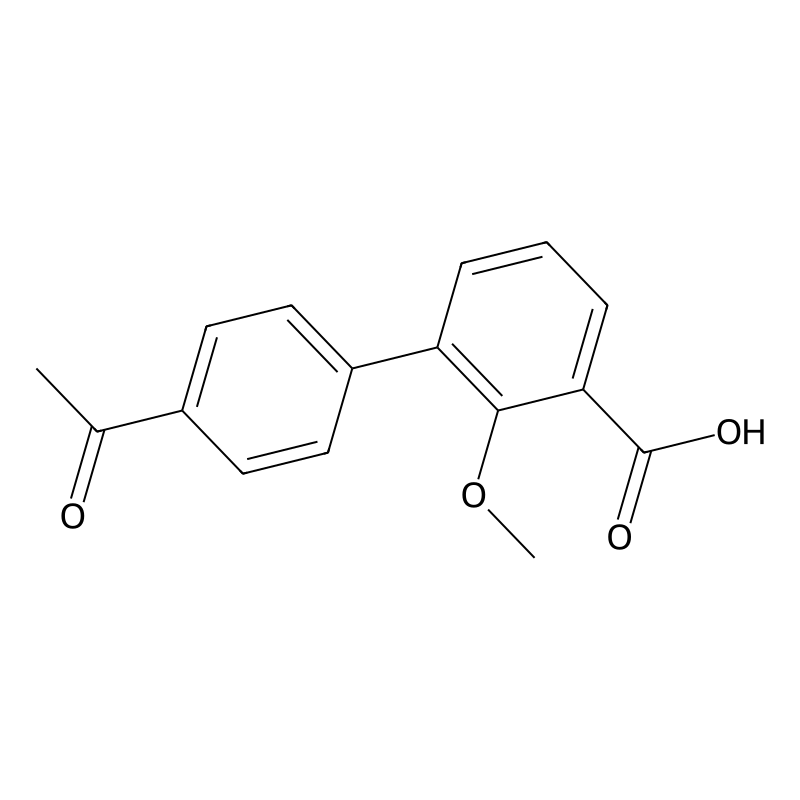

3-(4-Acetylphenyl)-2-methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Aromatic carboxylic acids: These are organic acids with an aromatic ring and a carboxyl group (COOH). They are found in many natural products and have various applications in scientific research, including pharmaceutical development, material science, and organic synthesis .

- Methoxy group (OCH3): The presence of a methoxy group can affect the molecule's solubility, reactivity, and biological properties .

Here are some possibilities for the scientific research applications of 3-(4-APh)-2-MBA, but due to limited data, we cannot confirm these uses:

- Intermediate in organic synthesis: The molecule could be a useful intermediate for the synthesis of more complex molecules with desired properties .

- Biological studies: The molecule might have interesting biological properties that could be relevant in drug discovery or other areas of biology. However, more research would be needed to determine its specific activity.

3-(4-Acetylphenyl)-2-methoxybenzoic acid is an organic compound classified as an aromatic carboxylic acid. Its molecular formula is with a molecular weight of approximately 270.28 g/mol. The structure features an acetyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety. This compound is notable for its unique combination of functional groups that contribute to its chemical properties and potential biological activities .

The chemical reactivity of 3-(4-Acetylphenyl)-2-methoxybenzoic acid primarily involves electrophilic aromatic substitution and nucleophilic reactions due to the presence of the acetyl and methoxy groups. Key reactions include:

- Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is pivotal in synthesizing this compound from 4-acetylphenylboronic acid and 2-methoxybenzoic acid.

- Oxidation: The compound can undergo oxidation to yield derivatives such as 3-(4-Carboxyphenyl)-2-methoxybenzoic acid.

- Reduction: Reduction processes may lead to the formation of 3-(4-Hydroxyphenyl)-2-methoxybenzoic acid.

Research indicates that 3-(4-Acetylphenyl)-2-methoxybenzoic acid exhibits various biological activities, primarily attributed to its aromatic structure. It has been investigated for its potential role in enzyme inhibition and protein interactions, which are significant in biochemical pathways. The specific mechanisms of action may involve modulation of enzymatic activity through binding interactions facilitated by hydrogen bonding and hydrophobic effects due to its functional groups.

The synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid typically follows these steps:

- Starting Materials: The synthesis begins with the precursors 4-acetylphenylboronic acid and 2-methoxybenzoic acid.

- Suzuki-Miyaura Coupling Reaction: The key step involves the palladium-catalyzed coupling of the boronic acid with the methoxybenzoic acid under specified conditions.

- Purification: Following the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product in pure form .

3-(4-Acetylphenyl)-2-methoxybenzoic acid serves multiple functions in scientific research:

- Chemical Research: It acts as a building block for synthesizing more complex organic molecules.

- Biological Studies: Its role in enzyme inhibition makes it valuable for studying metabolic pathways and drug interactions.

- Industrial Use: The compound can be utilized in producing specialty chemicals with tailored properties for various applications.

Studies on the interactions of 3-(4-Acetylphenyl)-2-methoxybenzoic acid with biological targets have revealed its potential as an inhibitor of specific enzymes, contributing to its significance in pharmacological research. The interactions are influenced by the structural characteristics imparted by the acetyl and methoxy groups, which enhance binding affinity and specificity towards target proteins or enzymes involved in various biological processes.

Several compounds share structural similarities with 3-(4-Acetylphenyl)-2-methoxybenzoic acid, each exhibiting unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-(4-Acetylphenyl)benzoic acid | Lacks methoxy group; simpler structure | Different reactivity profile |

| 2-Methoxybenzoic acid | Lacks acetylphenyl group; basic aromatic structure | Different chemical and biological properties |

| 4-Acetylphenylboronic acid | Used as a precursor; contains boron | Key intermediate in synthetic routes |

| 3-(N-(4-acetylphenyl)-N-methylsulfamoyl)-4-methoxybenzoic acid | Contains sulfamoyl group; more complex structure | Potential therapeutic applications |

Uniqueness

The uniqueness of 3-(4-Acetylphenyl)-2-methoxybenzoic acid lies in its combination of both acetyl and methoxy groups, which enhances its chemical reactivity and biological activity compared to similar compounds. This dual functionality allows it to serve diverse roles in both research and industrial applications, making it a versatile compound in organic chemistry .